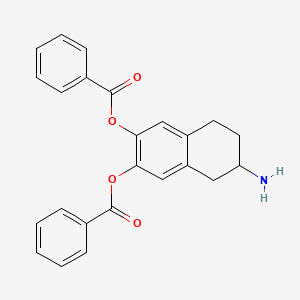
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is a synthetic organic compound with the molecular formula C24H21NO4 This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core substituted with an amino group and two benzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate typically involves the following steps:
-
Formation of the Tetrahydronaphthalene Core: : The initial step involves the synthesis of the tetrahydronaphthalene core. This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C).
-
Introduction of the Amino Group: : The amino group is introduced via nitration followed by reduction. Nitration of the tetrahydronaphthalene core is carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a metal catalyst or using chemical reducing agents like tin(II) chloride in hydrochloric acid.
-
Esterification with Benzoic Acid: : The final step involves the esterification of the amino-tetrahydronaphthalene with benzoic acid. This is typically carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the dibenzoate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : Reduction reactions can convert the benzoate esters back to the corresponding alcohols. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Substitution: : The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives. Reagents like acyl chlorides or alkyl halides are commonly used under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a metal catalyst
Substitution: Acyl chlorides, alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Nitroso or nitro derivatives
Reduction: Alcohol derivatives
Substitution: Acylated or alkylated derivatives
科学的研究の応用
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
-
Biology: : The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs. Its structural features make it a candidate for drug design and discovery.
-
Industry: : It is used in the development of new materials and chemicals, including polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
作用機序
The mechanism of action of 6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoate groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential involvement in neurotransmitter systems and signal transduction pathways.
類似化合物との比較
Similar Compounds
5,6,7,8-Tetrahydro-1-naphthylamine: This compound shares the tetrahydronaphthalene core but lacks the benzoate groups.
6-Amino-1,2,3,4-tetrahydronaphthalene: Similar to the target compound but with different substitution patterns.
Uniqueness
6-Amino-5,6,7,8-tetrahydronaphthalene-2,3-diyl dibenzoate is unique due to the presence of both an amino group and two benzoate groups on the tetrahydronaphthalene core. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
7252-65-5 |
|---|---|
分子式 |
C24H21NO4 |
分子量 |
387.4 g/mol |
IUPAC名 |
(6-amino-3-benzoyloxy-5,6,7,8-tetrahydronaphthalen-2-yl) benzoate |
InChI |
InChI=1S/C24H21NO4/c25-20-12-11-18-14-21(28-23(26)16-7-3-1-4-8-16)22(15-19(18)13-20)29-24(27)17-9-5-2-6-10-17/h1-10,14-15,20H,11-13,25H2 |
InChIキー |
GSKLFVJWZBQVTK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC(=C(C=C2CC1N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


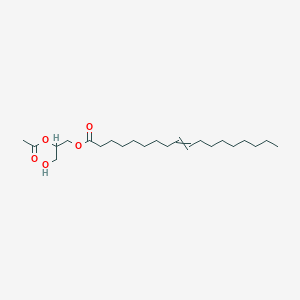
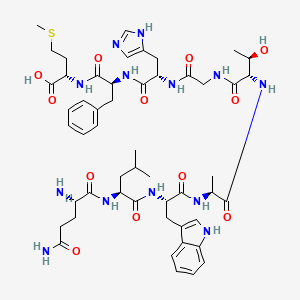
![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)
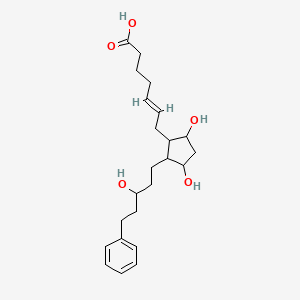
![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)


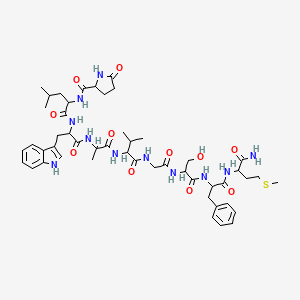
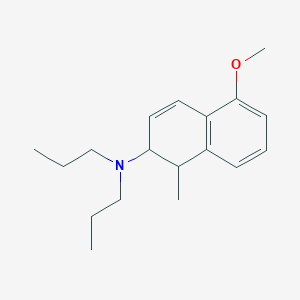
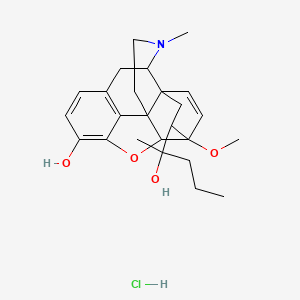
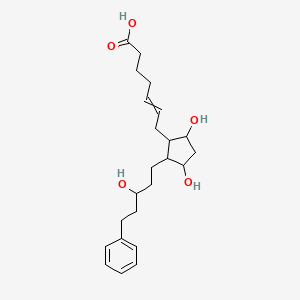
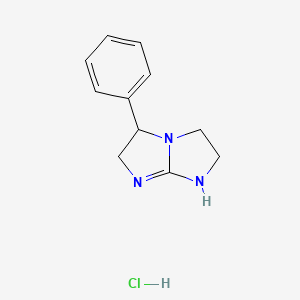
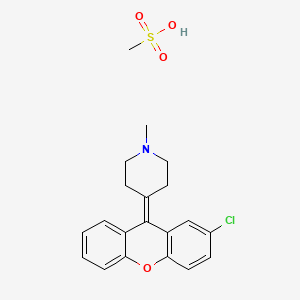
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
